Isopropyl 4-hydroxy-3-methoxybenzoate

Anti-inflammatory COX-2 selectivity Gastrointestinal safety

Isopropyl 4-hydroxy-3-methoxybenzoate (CAS 175796-45-9), commonly referred to as isopropyl vanillate or ISP-VT, is a semisynthetic phenolic ester derivative of vanillic acid. It is classified as a benzoate ester and has emerged as a research compound of interest primarily for its demonstrated ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, an activity that underpins its anti-inflammatory, antipyretic, and immunomodulatory properties investigated in preclinical models.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 175796-45-9
Cat. No. B1672645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 4-hydroxy-3-methoxybenzoate
CAS175796-45-9
SynonymsISP-VT
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=CC(=C(C=C1)O)OC
InChIInChI=1S/C11H14O4/c1-7(2)15-11(13)8-4-5-9(12)10(6-8)14-3/h4-7,12H,1-3H3
InChIKeyLLBXZZOFEUAEOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl 4-hydroxy-3-methoxybenzoate (ISP-VT) Procurement Guide: A Selective COX-2 Inhibitor for Inflammation Research


Isopropyl 4-hydroxy-3-methoxybenzoate (CAS 175796-45-9), commonly referred to as isopropyl vanillate or ISP-VT, is a semisynthetic phenolic ester derivative of vanillic acid [1]. It is classified as a benzoate ester and has emerged as a research compound of interest primarily for its demonstrated ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, an activity that underpins its anti-inflammatory, antipyretic, and immunomodulatory properties investigated in preclinical models . Its mechanism of action involves reducing neutrophil migration and the release of key inflammatory mediators, positioning it as a targeted tool for studying inflammatory pathways distinct from broader-spectrum, non-selective inhibitors.

Why Vanillic Acid or Simple Alkyl Esters Cannot Substitute for ISP-VT in Targeted Anti-Inflammatory Assays


Substituting isopropyl vanillate with its parent acid, vanillic acid, or other common alkyl esters (e.g., methyl, ethyl vanillate) is scientifically unreliable for research focused on selective COX-2 inhibition and integrated in vivo anti-inflammatory activity. Vanillic acid, while possessing general antioxidant and anti-inflammatory properties, acts through a different and broader mechanism that includes NF-κB pathway modulation, lacking the specific COX-2 selectivity profile and the potency in inhibiting neutrophil migration that defines ISP-VT [1]. Furthermore, the isopropyl esterification profoundly alters the molecule's physicochemical properties, such as lipophilicity (XlogP of 2.60), which critically influences membrane permeability, tissue distribution, and target engagement—parameters that are not replicable by the free acid or shorter-chain esters [2]. A direct comparative study on vanillic acid esters as spore-control agents demonstrated that efficacy is highly dependent on the alkyl chain, with isobutyl vanillate being most effective, highlighting that even minor structural changes within the ester series lead to significant functional divergence [3]. Therefore, selecting ISP-VT is mandatory to ensure experimental reproducibility and targeted pharmacological outcomes.

Isopropyl 4-hydroxy-3-methoxybenzoate: Quantified Differentiation Evidence Against Comparators


Superior Gastric Safety Profile of ISP-VT Compared to Indomethacin in a Mouse Model of Inflammation

ISP-VT demonstrates a therapeutically critical safety differentiation over the standard, non-selective COX inhibitor indomethacin. While both compounds inhibit COX enzymes to reduce inflammation, ISP-VT's selectivity for COX-2 results in significantly lower gastric toxicity. In a mouse model, gastric damage was assessed by myeloperoxidase (MPO) activity, a marker of neutrophil infiltration. ISP-VT at an efficacious anti-inflammatory dose of 1 mg/kg significantly reduced gastric MPO activity compared to an equi-efficacious anti-inflammatory dose of the non-selective inhibitor indomethacin, demonstrating a reduced potential for causing gastric mucosal injury [1].

Anti-inflammatory COX-2 selectivity Gastrointestinal safety

Quantified In Vivo Anti-Edematous Efficacy of ISP-VT Versus Dose-Response Baseline in Swiss Mice

ISP-VT exhibits a clear, dose-dependent in vivo efficacy in a standard acute inflammation model. When administered as a single intraperitoneal dose 30 minutes prior to carrageenan challenge, ISP-VT reduced paw edema volume in a dose-dependent manner compared to a vehicle-treated control group . The compound's maximal effect provides a benchmark for comparing its potency with other selective COX-2 inhibitors under similar experimental conditions.

Anti-inflammatory COX-2 inhibitor Paw edema model

Moderate In Vitro Inhibition of Mast Cell Degranulation by ISP-VT Compared to Known Potent Inhibitors

In an RBL-2H3 mast cell line model, ISP-VT demonstrated a measurable but moderate ability to inhibit antigen-induced degranulation, a key event in allergic and inflammatory responses. This activity places ISP-VT's immunomodulatory profile in a specific context, differentiating it from both highly potent degranulation inhibitors and compounds with no such activity . This baseline activity is valuable for researchers studying the multi-modal anti-inflammatory effects of compounds where COX-2 inhibition is the primary mechanism.

Immunomodulation Mast cell degranulation Allergy research

Physicochemical Lipophilicity Advantage of ISP-VT Over Vanillic Acid for Membrane Permeation

The isopropyl esterification of vanillic acid to create ISP-VT substantially increases its lipophilicity, a critical determinant of its passive membrane permeability and in vivo distribution. ISP-VT has a calculated XlogP of 2.60, whereas the parent compound vanillic acid is predicted to have a much lower XlogP of approximately 1.1-1.4 due to its free carboxylic acid group [1][2]. This difference translates to an approximately 10- to 30-fold higher theoretical partition coefficient favoring ISP-VT, indicating a superior ability to cross biological membranes.

Physicochemical property Lipophilicity Drug design

Optimal Application Scenarios for Procuring Isopropyl 4-hydroxy-3-methoxybenzoate (ISP-VT)


In Vivo Rodent Models of Acute and Chronic Inflammation Requiring a COX-2 Selective Inhibitor with Demonstrated Gastric Safety

Procure ISP-VT for studies using mouse or rat models of carrageenan-induced paw edema, peritonitis, or other inflammations where a selective COX-2 inhibitor is required to dissect the inflammatory cascade without the confounding gastrointestinal toxicity associated with non-selective NSAIDs. Based on the direct evidence that ISP-VT significantly reduces gastric MPO activity compared to indomethacin at an efficacious dose [1], researchers can use it to maintain a clean gastrointestinal safety profile while achieving a 53-60% reduction in edema at 1-3 mg/kg i.p. This is ideal for mechanistic studies where long-term dosing is needed to evaluate inflammation-mediated tissue remodeling or pain pathways without ulceration artifacts.

Investigations into the Multimodal Anti-inflammatory Mechanisms of Phenolic Esters

Procure ISP-VT as a chemical probe for multimodal inflammation research, where its combined ability to selectively inhibit COX-2 and moderately inhibit mast cell degranulation (IC50 415 μM) provides a unique tool. Unlike standard COX-2 inhibitors (e.g., celecoxib) or pure mast cell stabilizers, ISP-VT allows researchers to study the integrated pharmacology of a single agent modulating both the COX-2/prostaglandin pathway and the early phase of allergic-type mediator release. This scenario is particularly relevant for asthma, allergic rhinitis, or dual-pathway inflammation models.

Pharmacokinetic and Tissue Distribution Studies Leveraging the Optimized Lipophilic Ester Prodrug Properties

Procure ISP-VT for comparative ADME (Absorption, Distribution, Metabolism, Excretion) studies against vanillic acid or other short-chain alkyl esters. The significantly higher lipophilicity of ISP-VT (XlogP 2.60) compared to vanillic acid [2] makes it a superior candidate for studies focusing on how esterification of phenolic acids influences membrane permeability, plasma protein binding, and tissue distribution. It serves as a model compound to validate in silico permeability predictions against experimental bioavailability data, essential for academic drug design and formulation science programs.

Quote Request

Request a Quote for Isopropyl 4-hydroxy-3-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.